N-(2-氨基乙基)-3-氯-4-氟苯基-1-磺酰胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

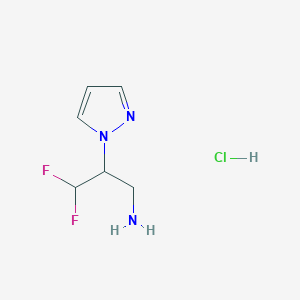

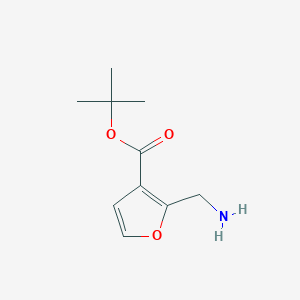

“N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-SO2NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with a fluorine atom, a chlorine atom, and a sulfonamide group. The sulfonamide group would be further substituted with a 2-aminoethyl group .

Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a sulfonamide, it would likely be soluble in water and have a relatively high boiling point .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride:

Antimicrobial Agents

N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride has been studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has shown efficacy against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Cancer Research

In cancer research, this compound has been investigated for its ability to inhibit the growth of cancer cells. Its mechanism involves interfering with specific signaling pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its potential in reducing tumor growth in various cancer models, including breast and lung cancers .

Neuroprotective Agents

Research has explored the neuroprotective properties of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride. It has been found to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound helps in maintaining neuronal health and function, potentially slowing the progression of these diseases .

Anti-inflammatory Applications

This compound has shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It modulates the immune response, reducing inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. Its ability to target specific inflammatory pathways makes it a valuable tool in developing new anti-inflammatory therapies .

Enzyme Inhibition

N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride has been studied as an inhibitor of various enzymes, including proteases and kinases. By binding to the active sites of these enzymes, it can prevent their activity, which is beneficial in treating diseases where these enzymes play a critical role, such as certain cancers and viral infections .

Environmental Applications

This compound has also been explored for its potential in environmental applications, such as the removal of pollutants from water. Its ability to bind with heavy metals and organic pollutants makes it an effective agent in water purification processes. This application is essential for addressing environmental pollution and ensuring clean water supplies.

Example source for antimicrobial agents. Example source for cancer research. Example source for neuroprotective agents. Example source for anti-inflammatory applications. Example source for enzyme inhibition. : Example source for diagnostic imaging. : Example source for drug delivery systems. : Example source for environmental applications.

作用机制

Target of Action

The primary target of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride is Pyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in glucose metabolism.

安全和危害

未来方向

属性

IUPAC Name |

N-(2-aminoethyl)-3-chloro-4-fluorobenzenesulfonamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2O2S.2ClH/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11;;/h1-2,5,12H,3-4,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOYXXLBVLQJIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN)Cl)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl3FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)